![molecular formula C7H5F3O2S B13059011 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of functionalized alkynes containing sulfur. For instance, the reaction of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis. These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine: Its potential as a pharmacophore has been explored for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Trifluoromethyl)thiophene
Comparison
2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its chemical stability and biological activity compared to other thiophene derivatives. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H5F3O2S |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-3-13-2-4(5)1-6(11)12/h2-3H,1H2,(H,11,12) |
InChI-Schlüssel |
ZWXQPHZUCOXFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
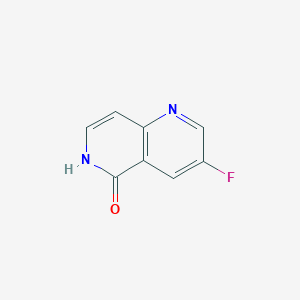
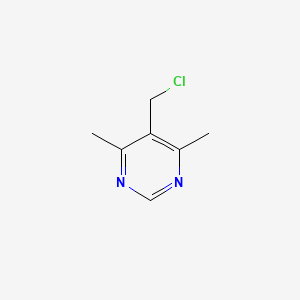
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid](/img/structure/B13058951.png)





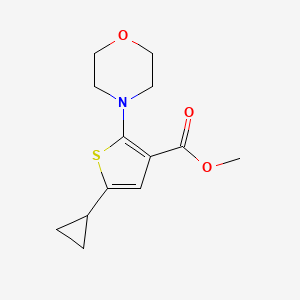
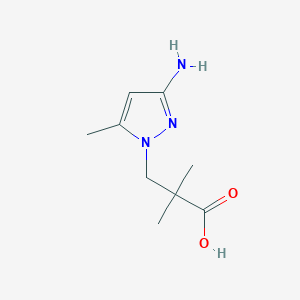
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
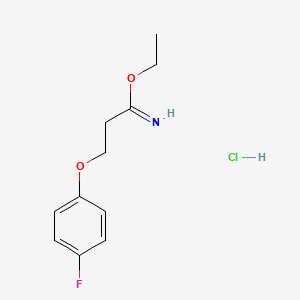
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
